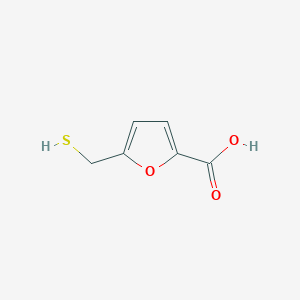

5-(Mercaptomethyl)furan-2-carboxylic acid

Description

Contextualizing Furan-2-carboxylic Acid Derivatives in Contemporary Organic Synthesis

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are prevalent in a vast number of biologically active compounds and natural products. nih.govijabbr.com The furan scaffold is considered a valuable component in drug design, with many synthetic compounds incorporating this ring system to achieve a strong affinity for a range of biological receptors. ijabbr.comutripoli.edu.ly

Furan-2-carboxylic acid, also known as 2-furoic acid, is a key derivative first described in 1780. ijabbr.comutripoli.edu.ly It serves as a fundamental building block in organic synthesis. nih.gov Its utility is demonstrated by its role as a precursor or intermediate in the production of pharmaceuticals, agrochemicals, resins, and lacquers. nih.govijabbr.com The reactivity of the furan ring, combined with the directing effects of the carboxylic acid group, allows for the synthesis of a wide array of substituted furans with diverse chemical properties and potential applications. Many of these derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities, making them a focal point of medicinal chemistry research. nih.govijabbr.comutripoli.edu.ly

Table 1: Examples of Biologically Active Furan Derivatives

| Compound Name | Class | Biological Significance |

|---|---|---|

| Nitrofurantoin | Antibiotic | Used to treat urinary tract infections. |

| Ranitidine | H2 Blocker | Used for treating peptic ulcers. nih.gov |

| Cefuroxime | Antibiotic | A penicillin derivative synthesized using a furan intermediate. nih.gov |

| 5-Phenyl-furan-2-carboxylic acids | Antitubercular Agents | Investigated as potential therapeutics targeting iron acquisition in mycobacteria. mdpi.com |

Significance of the Mercaptomethyl and Carboxylic Acid Functionalities in Chemical Research

The specific properties of 5-(Mercaptomethyl)furan-2-carboxylic acid are largely dictated by its two functional groups: the carboxylic acid and the mercaptomethyl group.

The carboxylic acid (-COOH) group is one of the most important functionalities in organic chemistry. Its presence significantly influences a molecule's physical and chemical properties. The group's ability to donate a proton makes it acidic, which can enhance water solubility and is often a key determinant for a compound's interaction with biological systems. The carboxyl group is a potent hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites and other biological targets.

The mercaptomethyl (-CH₂SH) group contains a thiol (-SH), which is the sulfur analog of an alcohol. This group is highly significant in medicinal chemistry. The thiol moiety is an excellent metal ligand and can coordinate with metal ions (like zinc) present in the active sites of metalloenzymes, leading to potent enzyme inhibition. Furthermore, the sulfur atom can participate in sulfur-π interactions, which can contribute to the binding affinity of a molecule to its target. The mercaptomethyl group, therefore, introduces a highly reactive and versatile handle for biological interaction and further chemical modification.

Historical Overview of Research Trends and Key Milestones for this compound

Direct historical research and key milestones specifically for this compound are not extensively documented in readily available scientific literature, suggesting it is a niche or novel compound. However, its history can be inferred from the development of synthetic routes to its precursors.

The synthesis of functionalized furan-2-carboxylic acids has been a subject of research for decades. A pivotal area of this research has been the selective functionalization of the C5 position of the furan ring. Key precursor molecules for the synthesis of the target compound would likely include 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) or 5-(chloromethyl)furan-2-carboxylic acid.

HMFCA, also known as Sumiki's acid, is a naturally occurring compound produced by various fungi and has also been found in human urine. nih.gov The development of efficient methods to produce HMFCA, often through the selective oxidation of the bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF), represents a significant milestone. mdpi.comresearchgate.net Subsequent conversion of the hydroxymethyl group in HMFCA to a mercaptomethyl group would be a logical synthetic step. This typically involves converting the alcohol to a better leaving group (like a chloride or tosylate) followed by nucleophilic substitution with a sulfur nucleophile.

Table 2: Key Precursors and Synthetic Milestones

| Precursor Compound | Significance | Key Synthetic Development |

|---|---|---|

| Furfural (B47365) | A bulk chemical produced from waste biomass. stanford.edursc.org | Development of industrial-scale production from hemicellulose. |

| 2-Furoic Acid | A primary furan derivative. | Establishment of oxidation and carboxylation methods from furfural and other furans. stanford.eduresearchgate.net |

| 5-Hydroxymethylfurfural (HMF) | A key bio-based platform chemical derived from sugars. | Advances in catalytic dehydration of carbohydrates. mdpi.com |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | A direct precursor with the required C5-CH₂OH group. | Development of selective oxidation of HMF and biocatalytic synthesis routes. nih.govresearchgate.net |

| 5-(Chloromethyl)furfural / 5-(Chloromethyl)furoic acid | Reactive intermediates for nucleophilic substitution. google.com | Methods for chlorination of HMF and its derivatives. |

Current Research Gaps and Emerging Avenues in the Study of this compound

Given the limited specific literature, the primary research gap is the comprehensive synthesis, characterization, and evaluation of this compound and its potential applications. The bifunctional nature of the molecule presents several promising avenues for future research.

One major emerging avenue is in medicinal chemistry . The combination of a furan core, a carboxylic acid, and a thiol group creates a molecule with high potential for biological activity. Future studies could focus on its synthesis and subsequent screening as an enzyme inhibitor, particularly for metalloenzymes, leveraging the metal-binding capacity of the thiol group. Its structural similarity to other biologically active furans suggests it could be a scaffold for developing new antimicrobial or anti-inflammatory agents. nih.govutripoli.edu.ly

Another significant area for exploration is in materials science . As a bifunctional monomer, this compound could be used to synthesize novel polymers. The carboxylic acid can participate in polyester (B1180765) or polyamide formation, while the thiol group offers a site for vulcanization or for creating sulfur-containing polymers with unique optical or thermal properties. This aligns with the broader trend of developing new bio-based polymers from furan derivatives like 2,5-furandicarboxylic acid (FDCA). rsc.orgmdpi.com

Finally, its role as a synthetic intermediate is an important research direction. The thiol and carboxylic acid groups can be selectively reacted to build more complex heterocyclic systems, potentially leading to the discovery of new compounds with valuable properties. researchgate.net

Table 3: Research Gaps and Emerging Avenues

| Research Gap | Emerging Research Avenue | Potential Impact |

|---|---|---|

| Lack of Synthetic & Characterization Data | Develop and optimize a scalable synthesis route for the pure compound. | Enable further research into its properties and applications. |

| Unexplored Biological Activity | Screen the compound for enzyme inhibition (especially metalloenzymes) and antimicrobial/anti-inflammatory properties. | Discovery of new therapeutic lead compounds. |

| Untapped Potential as a Monomer | Investigate its use in step-growth polymerization to create novel sulfur-containing bioplastics or resins. | Development of new sustainable materials with unique properties. |

| Limited Use in Organic Synthesis | Employ the compound as a bifunctional building block for synthesizing complex heterocyclic molecules. | Expansion of the chemical space for drug discovery and materials science. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O3S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

5-(sulfanylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C6H6O3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2,(H,7,8) |

InChI Key |

WDHYFASEKAOPDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Mercaptomethyl Furan 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for 5-(Mercaptomethyl)furan-2-carboxylic acid

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic disconnections involve the carbon-sulfur bond of the mercaptomethyl group and the carbon-carbon bonds required for the formation and functionalization of the furan (B31954) ring.

One logical disconnection is at the C-S bond, suggesting a precursor such as a 5-(halomethyl) or 5-(hydroxymethyl)furan-2-carboxylic acid derivative. This approach relies on a subsequent nucleophilic substitution or functional group interconversion to introduce the thiol group.

Another key disconnection targets the bonds to the furan ring itself. This could involve a Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound, where the required substituents are introduced before or after ring formation. Alternatively, functionalization of a pre-existing furan ring, such as furan-2-carboxylic acid or a related derivative, represents a common and often more direct strategy. researchgate.net

A retrosynthetic approach can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-S bond): Leads to 5-(halomethyl)furan-2-carboxylic acid or 5-(hydroxymethyl)furan-2-carboxylic acid and a sulfur nucleophile.

Disconnection 2 (C5-CH2 bond): Suggests electrophilic substitution onto a furan-2-carboxylic acid derivative.

Disconnection 3 (Furan ring): Points towards a 1,4-dicarbonyl precursor for a Paal-Knorr synthesis.

These disconnections provide a strategic roadmap for the multi-step synthesis pathways discussed in the following section.

Multi-Step Synthesis Pathways to this compound

Based on the retrosynthetic analysis, several multi-step pathways can be devised to synthesize this compound. These routes are categorized by the key bond formations and functional group manipulations.

The introduction of the mercaptomethyl group often proceeds through the conversion of other functional groups at the 5-position of the furan ring. ic.ac.ukub.edu A common precursor is 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) or its esters. researchgate.netresearchgate.net

One strategy involves the conversion of the hydroxyl group to a good leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). vanderbilt.edu For instance, 5-(chloromethyl)furan-2-carboxylic acid can be reacted with thiourea followed by hydrolysis to yield the desired thiol.

An alternative approach is the direct conversion of an alcohol to a thiol. The Mitsunobu reaction, using a thiolating agent like thioacetic acid, can be employed. The resulting thioacetate (B1230152) is then hydrolyzed to afford the mercaptan.

| Precursor | Reagents | Intermediate | Final Product |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | 1. SOCl₂ or PBr₃ 2. NaSH or Thiourea then hydrolysis | 5-(Halomethyl)furan-2-carboxylic acid | This compound |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | 1. TsCl, pyridine (B92270) 2. NaSH | 5-(Tosyloxymethyl)furan-2-carboxylic acid | This compound |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | PPh₃, DIAD, Thioacetic acid then hydrolysis | S-[[5-(carboxy)furan-2-yl]methyl] ethanethioate | This compound |

The carboxylic acid moiety can either be present in the starting material or be introduced during the synthesis. Furan-2-carboxylic acid itself is a readily available starting material. nih.gov However, in many synthetic sequences, the carboxyl group is protected as an ester to avoid unwanted side reactions. google.com

The direct carboxylation of a 5-substituted furan can be challenging. A more common approach is the oxidation of a precursor functional group. For example, 5-(hydroxymethyl)furfural (HMF) can be selectively oxidized to 5-(hydroxymethyl)furan-2-carboxylic acid. researchgate.netnih.gov Further oxidation can lead to furan-2,5-dicarboxylic acid (FDCA). mdpi.com

Another method involves the carboxylation of a lithiated furan derivative. Treatment of a 5-substituted furan with a strong base like n-butyllithium, followed by quenching with carbon dioxide, can introduce the carboxylic acid group at the 2-position. researchgate.netumich.edu

| Starting Material | Reagents | Product |

| 5-(Hydroxymethyl)furfural | Selective oxidizing agent (e.g., Ag₂O) | 5-(Hydroxymethyl)furan-2-carboxylic acid |

| 5-(Substituted)furan | 1. n-BuLi 2. CO₂ | 5-(Substituted)furan-2-carboxylic acid |

| Furan | 1. Friedel-Crafts acylation 2. Haloform reaction | Furan-2-carboxylic acid |

The construction of the substituted furan ring can be achieved through various methods. The Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions, is a classical approach. The substituents on the target furan can be incorporated into the dicarbonyl precursor.

More commonly, a pre-formed furan ring is functionalized. Electrophilic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, can be used to introduce functional groups at the 5-position of a 2-substituted furan. nih.gov For example, furan-2-carboxylic acid can be chloromethylated at the 5-position. rsc.org

Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for furan functionalization. organic-chemistry.org For instance, a 5-halofuran derivative can be coupled with various partners to introduce the desired side chain.

| Methodology | Starting Materials | Key Steps |

| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl compound | Acid-catalyzed cyclization |

| Electrophilic Substitution | Furan-2-carboxylic acid ester | Friedel-Crafts acylation, Vilsmeier-Haack formylation, or chloromethylation at the 5-position |

| Lithiation and Electrophilic Quench | Furan-2-carboxylic acid ester | Deprotonation at the 5-position with a strong base, followed by reaction with an electrophile |

One-Pot and Cascade Reactions for Expedient Synthesis of this compound

To improve synthetic efficiency, one-pot and cascade reactions are highly desirable as they reduce the number of work-up and purification steps. researchgate.netbohrium.com A potential one-pot synthesis of this compound could involve the in-situ generation of a reactive intermediate that undergoes subsequent transformations.

For example, a tandem reaction could be designed starting from 5-(hydroxymethyl)furfural. The first step would be the selective oxidation of the aldehyde to a carboxylic acid. Without isolation, the resulting 5-(hydroxymethyl)furan-2-carboxylic acid could then be converted to the corresponding halide or sulfonate, followed by reaction with a sulfur nucleophile, all in the same reaction vessel.

Enzymatic cascades offer another promising avenue for the one-pot synthesis of related compounds. tum.deresearchgate.net While a direct enzymatic route to this compound has not been reported, the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl)furfural demonstrates the potential of biocatalytic cascades. tum.de

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, many of which can be derived from renewable biomass. numberanalytics.comnih.gov The synthesis of this compound can be made more sustainable by considering several factors.

The use of bio-based starting materials, such as 5-(hydroxymethyl)furfural derived from carbohydrates, is a key aspect of a green synthesis. nih.govacs.org This reduces the reliance on petrochemical feedstocks.

Employing greener solvents, such as water, ethanol, or ionic liquids, can minimize the environmental impact of the synthesis. numberanalytics.com The development of solvent-free reaction conditions is an even more sustainable approach.

Catalytic methods, particularly those using heterogeneous or recyclable catalysts, are preferred over stoichiometric reagents to reduce waste. rsc.org Biocatalysis, using enzymes or whole-cell systems, operates under mild conditions and often with high selectivity, further contributing to the greenness of a synthetic route. researchgate.netacs.org

The development of synthetic routes with high atom economy and reduced energy consumption are also central tenets of green chemistry that can be applied to the synthesis of this compound. rsc.orgresearchgate.net

Atom Economy and E-Factor Considerations in Reaction Design

Green chemistry metrics are essential tools for evaluating the sustainability of a chemical process. Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most widely used metrics. nih.gov

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. It is a theoretical value that assumes 100% yield and is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the proposed conversion of 5-(chloromethyl)furan-2-carboxylic acid to this compound using sodium hydrosulfide:

C₆H₅ClO₃ + NaSH → C₆H₆O₃S + NaCl (Reactants) → (Product + Byproduct)

The theoretical Atom Economy would be approximately 84.8%. This high value suggests that the core reaction is inherently efficient in terms of atom utilization.

E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more practical measure of a process's environmental impact by quantifying the amount of waste generated. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for all waste streams, including byproducts, unreacted starting materials, solvents, and catalyst losses. An ideal E-Factor is zero. In the fine chemicals and pharmaceutical industries, E-Factors can often be high (25-100 or more), making their reduction a key goal for process optimization. mdpi.comoulu.fi The following interactive table presents a hypothetical scenario for the synthesis to illustrate the calculation of the E-Factor.

| Component | Input (g) | Output (g) | Waste (g) |

|---|---|---|---|

| 5-(chloromethyl)furan-2-carboxylic acid | 160.5 | 16.1 (unreacted) | 16.1 |

| Sodium Hydrosulfide (NaSH) | 67.3 | 11.2 (excess) | 11.2 |

| Solvent (e.g., Ethanol) | 1000.0 | 950.0 (lost) | 950.0 |

| Product: this compound | - | 134.5 (at 85% yield) | - |

| Byproduct: Sodium Chloride (NaCl) | - | 52.6 | 52.6 |

| Total Waste (g) | 1029.9 | ||

| Product (g) | 134.5 | ||

| Calculated E-Factor | 7.66 |

This table is based on a hypothetical reaction scenario for illustrative purposes.

Minimizing the E-Factor involves strategies such as improving reaction yields, using reagents in stoichiometric amounts, and, crucially, selecting recyclable solvents or catalysts and minimizing their loss during workup. researchgate.net

Solvent Selection and Alternative Media for Sustainable Synthesis

Solvent choice significantly influences the environmental footprint of a chemical process, often accounting for the largest portion of non-product mass. mdpi.com Sustainable synthesis aims to replace hazardous solvents with greener alternatives or to eliminate them entirely.

The selection of a solvent for the synthesis of this compound would prioritize factors like low toxicity, biodegradability, high boiling point (to reduce volatile emissions), and ease of recycling. Water is an excellent green solvent, but the solubility of organic reactants can be a limitation. Bio-derived solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are increasingly favored over traditional polar aprotic solvents like DMF or NMP, which face regulatory pressure due to toxicity concerns.

| Solvent Class | Example Solvents | Green Chemistry Considerations |

|---|---|---|

| Recommended | Water, Ethanol, Methanol (B129727), 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Low toxicity, often bio-based, recyclable, generally safe. |

| Usable (with caution) | Acetonitrile, Toluene, Tetrahydrofuran (B95107) (THF), Heptane | Moderate hazards; use should be minimized where possible. |

| Undesirable/Hazardous | Dichloromethane (DCM), Chloroform, Benzene (B151609), Diethyl ether, Dimethylformamide (DMF) | High toxicity, environmental persistence, safety risks (e.g., flammability, peroxide formation). |

Alternative media such as ionic liquids (ILs) or deep eutectic solvents (DESs) offer unique properties like negligible vapor pressure and high thermal stability. rsc.org Furthermore, exploring solvent-free reaction conditions, where the reaction is run neat or in a melt, represents an ideal scenario from a green chemistry perspective, as it can dramatically reduce the E-Factor.

Catalytic Strategies for Environmentally Benign Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste. For the synthesis of this compound, catalytic methods are most relevant for the production of its precursors.

For instance, the synthesis of 5-halomethyl or 5-hydroxymethyl furan-2-carboxylic acids can be achieved through the selective oxidation of the corresponding furfurals. researchgate.netmdpi.com A variety of catalytic systems have been developed for this transformation:

Heterogeneous Catalysts: Supported noble metal catalysts (e.g., Au, Pt, Pd on supports like carbon or titania) are highly effective for the aerobic oxidation of the aldehyde group to a carboxylic acid. tue.nl Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination. nih.gov

Homogeneous Catalysts: Transition metal complexes can also be employed, though they present greater challenges for separation and reuse.

Biocatalysts: The use of enzymes or whole-cell systems offers exceptional selectivity under mild aqueous conditions, representing a highly sustainable approach for precursor synthesis. researchgate.net

Stereoselective Synthesis Approaches for Chiral Derivatives of this compound

While this compound is an achiral molecule, the synthesis of its chiral derivatives is of significant interest for applications in medicinal chemistry and materials science. researchgate.netresearcher.life Stereoselective synthesis involves creating specific stereoisomers of a molecule, which requires precise control over the reaction pathway. General strategies applicable to the furan scaffold include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates, as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final furan product.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., an organocatalyst or a metal complex with a chiral ligand) is used to guide the reaction to form one enantiomer preferentially over the other. This is a highly efficient method for generating chirality. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, leaving the enantiomerically enriched product.

Chemoenzymatic Methods: Enzymes are inherently chiral catalysts that can perform highly stereoselective transformations, such as kinetic resolutions, where one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation. researcher.life

For derivatives of this compound, chirality could be introduced, for example, by adding a stereocenter at the C3 or C4 position of the furan ring or on a side chain. While specific methodologies for this molecule are not established, these general principles of asymmetric synthesis would guide the development of such routes. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations for the Production of this compound

Translating a laboratory-scale synthesis into a robust, industrial-scale process requires careful optimization and engineering considerations. rsc.org The scale-up of fine chemical production, analogous to what would be required for this compound, involves addressing several key challenges. youtube.com

Reaction Parameter Optimization: Key parameters such as temperature, pressure, reactant concentrations, and catalyst loading must be systematically optimized to maximize yield, minimize reaction time, and suppress the formation of impurities. This often involves Design of Experiments (DoE) methodologies.

Heat Transfer and Mixing: Reactions that are easily managed in small flasks can become problematic on a large scale due to changes in the surface-area-to-volume ratio. Efficient mixing and heat management are critical to ensure consistent reaction conditions and prevent thermal runaways.

Downstream Processing and Purification: The isolation and purification of the final product are crucial for achieving the desired quality and can be a major cost driver. Developing efficient extraction, crystallization, and filtration methods is essential for a scalable process. Solvent recovery and recycling are also critical for improving the economic and environmental performance. rsc.org

Reactor Technology: The choice between batch reactors and continuous flow reactors is a key strategic decision. Continuous flow chemistry can offer superior control over reaction parameters, enhanced safety, and easier automation, making it an attractive option for the production of fine chemicals. nih.gov

Safety and Hazard Analysis: A thorough evaluation of potential safety hazards, including the toxicity of reagents (e.g., NaSH), thermal stability of intermediates, and potential for runaway reactions, must be conducted before scaling up any process.

Mechanistic Investigations of Chemical Reactivity of 5 Mercaptomethyl Furan 2 Carboxylic Acid

Reactivity of the Furan (B31954) Heterocycle in 5-(Mercaptomethyl)furan-2-carboxylic acid

The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.comnumberanalytics.com The oxygen heteroatom donates electron density to the ring, facilitating electrophilic attack. pearson.com However, the reactivity and regioselectivity of the furan ring in this compound are modulated by the electronic effects of the substituents at the C2 and C5 positions.

Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 and C5 (α) positions, as the carbocation intermediates formed during the reaction are better stabilized by resonance compared to attack at the C3 or C4 (β) positions. pearson.comquora.comquora.comchemicalbook.com In this compound, the C2 and C5 positions are already occupied, meaning any further substitution must occur at the C3 or C4 positions.

The directing effects of the existing substituents play a crucial role. The carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group (EWG), which deactivates the furan ring towards electrophilic attack. Conversely, the mercaptomethyl group (-CH₂SH) at the C5 position is generally considered an electron-donating group (EDG) through hyperconjugation and induction, thus activating the ring. This creates a competitive scenario where the activating effect of the -CH₂SH group and the deactivating effect of the -COOH group influence the position of the next substitution. Typically, activating groups are stronger directors than deactivating groups, suggesting that substitution would be directed by the mercaptomethyl group. The -CH₂SH group would direct an incoming electrophile to its adjacent C4 position. The deactivating -COOH group would direct to the C4 position as well (meta-directing relative to its own position). Therefore, electrophilic aromatic substitution on this compound is predicted to occur regioselectively at the C4 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Predicted Site of Substitution |

|---|---|---|---|---|

| -COOH | C2 | Electron-Withdrawing (Deactivating) | Decreases ring reactivity | C4 (meta-directing) |

| -CH₂SH | C5 | Electron-Donating (Activating) | Increases ring reactivity | C4 (ortho-directing) |

While furan itself is generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like a carboxylic acid can make the ring more susceptible to such reactions. Oxidative degradation of furan rings, often leading to the formation of carboxylic acids or 1,4-dicarbonyl compounds, is a known transformation. researchgate.netosi.lv This process can be initiated under specific conditions, potentially involving nucleophilic attack as a key step. For instance, the furan ring can be oxidatively cleaved using reagents like ozone or RuCl₃/NaIO₄ to yield dicarboxylic acids. osi.lv In the context of this compound, harsh nucleophilic or oxidative conditions could potentially lead to the opening of the furan ring, though specific studies on this molecule are limited.

Furan can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netnih.gov This reactivity allows for the construction of oxabicyclic systems. The efficiency of furan as a diene is influenced by its substituents. Electron-donating groups enhance the HOMO energy of the furan, increasing its reactivity towards electron-poor dienophiles, while electron-withdrawing groups have the opposite effect. nih.govrsc.org

For this compound, the activating -CH₂SH group and the deactivating -COOH group would have competing effects on its Diels-Alder reactivity. However, studies on the closely related compound, 2-furanmethanethiol, have shown a remarkable propensity to undergo Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) and N-phenylmaleimide, favoring cycloaddition over other potential reactions such as conjugate addition to the thiol group. clockss.orgresearchgate.net This suggests that the furan ring in this compound would likely remain a competent diene, particularly with highly reactive dienophiles. The reaction typically yields a mixture of kinetically favored endo and thermodynamically more stable exo diastereomers. mdpi.com

| Dienophile | Potential Product Type | General Reaction Conditions |

|---|---|---|

| Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | Room temperature or mild heating |

| N-Alkyl/N-Aryl Maleimides | N-substituted 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative | Mild heating in various solvents (e.g., ether, THF) |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative | Often requires thermal conditions |

| Benzoquinone | Tricyclic adduct | Lewis acid catalysis may be required |

Chemical Transformations Involving the Mercaptomethyl Group in this compound

The sulfur atom in the thiol group exists in its lowest oxidation state and can be readily oxidized. The product of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) at room temperature, typically lead to the oxidative coupling of two thiol molecules to form a disulfide. libretexts.org This reaction is a common and characteristic transformation of thiols.

Sulfoxides and Sulfones: Stronger oxidizing agents can oxidize the thiol first to a sulfenic acid, which is usually unstable and further oxidized. More commonly, the corresponding sulfide (B99878) (if formed via alkylation) is oxidized. Treatment of a sulfide with one equivalent of an oxidant like hydrogen peroxide or a peroxyacid yields a sulfoxide (B87167). libretexts.org The use of a second equivalent of a stronger oxidant, such as a peroxyacid, further oxidizes the sulfoxide to a sulfone. libretexts.orgorganic-chemistry.org Selectfluor has also been reported as an effective reagent for the oxidation of thiols and sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org

| Product | Oxidizing Agent(s) | General Conditions |

|---|---|---|

| Disulfide | I₂, Br₂, H₂O₂, O₂ (air) | Mild conditions, often at room temperature |

| Sulfoxide | H₂O₂, m-CPBA (1 equiv.), NaIO₄ | Controlled stoichiometry, often at low temperatures |

| Sulfone | H₂O₂, Peroxyacids (e.g., m-CPBA, >2 equiv.), KMnO₄ | Harsher conditions, excess oxidant |

*Note: Oxidation to sulfoxides and sulfones is typically performed on the corresponding sulfide, which is formed via alkylation of the thiol.

As a potent nucleophile, the thiol group readily participates in alkylation and acylation reactions, typically after deprotonation by a base to form the more nucleophilic thiolate anion.

Alkylation: S-alkylation is a common method for forming thioethers (sulfides). The reaction proceeds via an Sₙ2 mechanism where the thiolate attacks an alkyl halide or another electrophile with a suitable leaving group. A variety of bases, from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃), can be used to generate the thiolate in situ.

Acylation: S-acylation produces thioesters, which are valuable synthetic intermediates. This transformation is typically achieved by reacting the thiol or thiolate with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. google.comosti.gov The reaction is often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct and facilitate the reaction.

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃, NaH | 5-((Methylthio)methyl)furan-2-carboxylic acid |

| Alkylation | Benzyl bromide (BnBr) | NaOH, Et₃N | 5-((Benzylthio)methyl)furan-2-carboxylic acid |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine, Et₃N | S-((5-(carboxy)furan-2-yl)methyl) ethanethioate |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine, DMAP | S-((5-(carboxy)furan-2-yl)methyl) ethanethioate |

Thioether Formation and Rearrangement Studies

The thiol (-SH) group in this compound is a potent nucleophile, readily participating in reactions to form thioethers (sulfides). The primary mechanism for thioether formation is the S-alkylation of the corresponding thiolate, which is easily generated by treating the thiol with a base.

The reaction typically proceeds via an SN2 mechanism, where the thiolate anion attacks an alkyl halide or another electrophile with a suitable leaving group. The general scheme is as follows:

Step 1: Deprotonation: The thiol is treated with a base (e.g., NaOH, NaH, Et3N) to form the more nucleophilic thiolate anion.

Step 2: Nucleophilic Attack: The thiolate attacks the electrophilic carbon of an alkylating agent (R-X), displacing the leaving group (X) to form the thioether.

The reactivity in these reactions is influenced by the stability of the furan ring and the electronic effects of the carboxylic acid group. While specific rearrangement studies on thioethers derived from this compound are not extensively documented, analogous sulfur-containing compounds can undergo rearrangements such as the Pummerer or Sommelet-Hauser rearrangements under specific activating conditions, typically involving the formation of a sulfonium (B1226848) ion intermediate.

Metal Coordination Chemistry via the Thiol Group

The thiol functional group of this compound, particularly in its deprotonated thiolate form (-S⁻), is an excellent ligand for a variety of metal ions. Thiolates are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal centers. wikipedia.org This interaction leads to the formation of stable metal-thiolate complexes.

The coordination chemistry is diverse, with the thiolate ligand capable of acting in several modes:

Terminal (Monodentate): The sulfur atom binds to a single metal center.

Bridging (Bidentate): The sulfur atom bridges two or more metal centers, a common motif in many metal-sulfur clusters. wikipedia.org

Transition metals such as silver (Ag), gallium (Ga), iron (Fe), and copper (Cu) readily coordinate with thiolates. wikipedia.orgnih.govxmu.edu.cn For instance, Ag(I) is known to form coordination polymers with thiolate ligands, where the structure can be influenced by reaction conditions and the counteranions present. xmu.edu.cn The coordination can also involve other donor atoms in the molecule, such as the oxygen atoms of the carboxylate group or the furan ring, potentially leading to chelate formation, although coordination via the soft sulfur atom is generally preferred for soft metals.

| Metal Ion | HSAB Classification | Typical Coordination Mode | Reference |

|---|---|---|---|

| Ag(I) | Soft Acid | Linear or Trigonal, often forms polymers | xmu.edu.cn |

| Ga(III) | Hard Acid | Can coordinate as thiol or thione tautomer | nih.gov |

| Fe(II)/Fe(III) | Borderline Acid | Forms clusters, bridging thiolate is common | wikipedia.org |

| Cu(I) | Soft Acid | Forms cuprous thiolates, often via redox reaction with Cu(II) | wikipedia.org |

Reaction Pathways of the Carboxylic Acid Functionality in this compound

Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through several methods.

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process, and product yields can be increased by removing water or using an excess of the alcohol.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Supercritical Conditions: For related compounds like 2,5-furandicarboxylic acid (FDCA), esterification with alcohols in a CO₂-predominant atmosphere at elevated temperatures and pressures has been shown to be effective, avoiding the need for other acid catalysts. google.comgoogle.com

Amidation: The synthesis of amides typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include:

Conversion to an acyl chloride followed by reaction with an amine.

Use of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻), which facilitate amide bond formation under mild conditions. Microwave-assisted synthesis using these reagents has proven effective for other furan carboxylic acids. researchgate.net

| Reaction | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven (Fischer) | researchgate.net |

| Esterification | Alcohol, CO₂ atmosphere, 180-240°C, high pressure | Catalyst-free, high conversion | google.comgoogle.com |

| Amidation | Amine, Coupling Agent (e.g., EDC, DMT/NMM/TsO⁻), Microwave | Mild conditions, good yields | researchgate.net |

Decarboxylation Studies and Conditions

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic and heteroaromatic carboxylic acids, this transformation often requires harsh conditions. Studies on the thermal decarboxylation of the analogous 2-furoic acid indicate that the reaction is activated at high temperatures, typically in the range of 140-160°C under dry heating conditions. researchgate.net The presence of catalysts can facilitate the reaction at lower temperatures. The stability of the resulting carbanion or carbene intermediate on the furan ring at the C2 position is a key factor in the reaction mechanism. For this compound, similar high-temperature conditions would likely be required for decarboxylation to yield 2-(mercaptomethyl)furan.

Reduction Reactions to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohols: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing carboxylic acids to primary alcohols. khanacademy.org The reaction proceeds via an initial acid-base reaction to form a lithium carboxylate salt, followed by reduction. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another powerful reagent for this purpose and is known for its higher chemoselectivity compared to LiAlH₄. khanacademy.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than carboxylic acids. This typically requires conversion of the carboxylic acid to a derivative (like an acyl chloride or ester) followed by reduction with a less reactive, sterically hindered hydride reagent (e.g., lithium tri-tert-butoxyaluminum hydride).

Inter-Functional Group Reactivity and Chemo-selectivity

The presence of both a thiol and a carboxylic acid group on the same furan scaffold presents significant challenges and opportunities in terms of chemoselectivity. The choice of reagents and reaction conditions determines which functional group reacts preferentially.

Oxidation: The thiol group is highly susceptible to oxidation, forming disulfides, sulfenic acids, or sulfonic acids. Mild oxidizing agents might selectively oxidize the thiol without affecting the carboxylic acid or the furan ring. Conversely, strong oxidizing conditions used in the synthesis of furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural (B1680220) could also oxidize the mercaptomethyl group. nih.govresearchgate.net

Reduction: During the reduction of the carboxylic acid, the choice of reducing agent is critical. While LiAlH₄ is a very strong reducing agent, it is generally not chemoselective and could potentially lead to side reactions involving the thiol group. Borane (BH₃-THF) is known to reduce carboxylic acids faster than other carbonyl groups and is generally unreactive towards thiols, making it a more suitable choice for the selective reduction of the carboxyl group in this compound. khanacademy.org

Protection Strategies: In multi-step syntheses, it may be necessary to protect one functional group while reacting the other. For instance, the thiol group could be protected as a thioether or a thioester before performing reactions on the carboxylic acid, followed by a deprotection step. Similarly, the carboxylic acid could be protected as an ester to prevent its interference in reactions targeting the thiol group.

The selective oxidation of the aldehyde group over the alcohol group in 5-hydroxymethylfurfural (HMF) to produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) highlights the subtle differences in reactivity that can be exploited in furan chemistry. mdpi.com Similar principles of chemoselectivity would govern the synthetic transformations of this compound, making it a molecule with rich and complex chemical behavior.

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Comprehensive searches of available scientific literature did not yield specific kinetic or thermodynamic studies directly investigating the chemical reactivity of this compound. Research providing detailed data such as rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy) for key reactions involving this particular compound is not presently available in the public domain.

While studies on related furan derivatives exist, offering insights into the reactivity of the furan ring and its substituents, a direct extrapolation of this data to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The unique combination of the mercaptomethyl and carboxylic acid functional groups on the furan ring is expected to influence its electronic properties and steric environment, leading to distinct kinetic and thermodynamic profiles for its reactions.

Therefore, a detailed discussion with accompanying data tables on the kinetic and thermodynamic aspects of reactions involving this compound cannot be provided at this time due to the absence of published research on the subject. Further experimental investigation is required to elucidate the mechanistic details of its chemical reactivity.

Computational and Theoretical Chemistry Studies of 5 Mercaptomethyl Furan 2 Carboxylic Acid

Quantum Mechanical Calculations on Molecular Structure and Electronic Properties of 5-(Mercaptomethyl)furan-2-carboxylic acid

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular and electronic structures. For this compound, these methods can elucidate the arrangement of atoms in three-dimensional space and the distribution of electrons within the molecule, which together govern its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for calculating the ground state geometries and energies of medium-sized organic molecules. e3s-conferences.org For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be performed to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to the minimum energy on the potential energy surface.

This optimization process would reveal key structural parameters. The furan (B31954) ring is expected to be nearly planar, while the carboxylic acid and mercaptomethyl groups will adopt specific orientations to minimize steric hindrance and maximize stabilizing interactions. The results of such a hypothetical calculation can be summarized in a data table.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT. This data is hypothetical and serves to demonstrate typical output from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | S-H (thiol) | 1.34 Å |

| Bond Length | C(furan)-C(carboxyl) | 1.48 Å |

| Bond Length | C(furan)-C(methylene) | 1.51 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-S-H | 96.5° |

| Dihedral Angle | O=C-C(furan)=C(furan) | ~180° (anti-periplanar) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide detailed insights into the electronic structure and bonding characteristics of a molecule. nih.govacs.org

For this compound, these calculations would be used to analyze the distribution of electron charge across the molecule. An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would indicate regions of the molecule that are likely to act as electron donors and acceptors, respectively. Furthermore, population analysis methods (e.g., Mulliken or Natural Bond Orbital analysis) can assign partial charges to each atom, highlighting the effects of the electronegative oxygen and sulfur atoms on the electron distribution.

Table 2: Hypothetical Atomic Charges for this compound from an Ab Initio Calculation. This data is for illustrative purposes to show the expected charge distribution.

| Atom | Calculated Partial Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| S (thiol) | -0.15 |

| H (thiol) | +0.20 |

| C (carbonyl) | +0.70 |

A significant application of quantum mechanical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification. comporgchem.com By computing the magnetic shielding tensors of atomic nuclei in the presence of a magnetic field, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum.

For this compound, these calculations would predict the specific ¹H and ¹³C NMR signals for each unique atom, aiding in the assignment of experimental spectra. Likewise, the calculation of vibrational frequencies would identify the characteristic stretching and bending modes associated with its functional groups, such as the C=O and O-H stretches of the carboxylic acid and the S-H stretch of the thiol group.

Table 3: Illustrative Predicted Spectroscopic Data for this compound. These values are hypothetical estimates based on typical functional group ranges and computational predictions for similar structures.

| Spectroscopy Type | Assignment | Predicted Value |

|---|---|---|

| ¹H NMR | H (Carboxylic Acid, -COOH) | 11.0 - 12.0 ppm |

| ¹H NMR | H (Furan Ring) | 6.5 - 7.5 ppm |

| ¹H NMR | H (Methylene, -CH₂S-) | 3.8 - 4.2 ppm |

| ¹H NMR | H (Thiol, -SH) | 1.5 - 2.0 ppm |

| ¹³C NMR | C (Carbonyl, -COOH) | 160 - 165 ppm |

| ¹³C NMR | C (Furan Ring) | 110 - 155 ppm |

| ¹³C NMR | C (Methylene, -CH₂S-) | 25 - 30 ppm |

| IR Vibrational Frequency | O-H Stretch (broad) | 2500 - 3300 cm⁻¹ |

| IR Vibrational Frequency | C=O Stretch | 1680 - 1710 cm⁻¹ |

| IR Vibrational Frequency | S-H Stretch (weak) | 2550 - 2600 cm⁻¹ |

Conformational Analysis and Tautomerism of this compound

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations or rotamers. youtube.com Additionally, some molecules can exist as readily interconvertible structural isomers called tautomers. nih.gov Computational chemistry is essential for exploring the potential energy landscape of these different forms.

For this compound, conformational flexibility exists primarily around the C-C single bond connecting the furan ring to the mercaptomethyl group and the C-S bond of the same group. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped to identify the most stable (lowest energy) conformers. researchgate.net

Tautomerism is also a theoretical possibility. While the thiol (-SH) form is generally much more stable than its thione (=S) counterpart for simple thiols, computational methods can quantify this energy difference precisely. researchgate.net Similarly, the keto-enol tautomerism of the carboxylic acid group can be investigated. comporgchem.comkatwacollegejournal.com By calculating the relative Gibbs free energies of all possible conformers and tautomers, their equilibrium populations can be predicted. researchgate.net

Table 4: Hypothetical Relative Energies of Key Conformers of this compound. Illustrative data to show how computational methods are used to compare the stability of different spatial arrangements.

| Conformer Description | Dihedral Angle (C(furan)-C-S-H) | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Anti (most stable) | 180° | 0.00 |

| Gauche | 60° | +0.85 |

| Eclipsed (transition state) | 0° | +4.50 |

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides a virtual laboratory to study how chemical reactions occur. By mapping the entire reaction pathway from reactants to products, including high-energy transition states, chemists can understand the feasibility of a reaction and the factors that control its rate and outcome. whiterose.ac.uk

For this compound, one could investigate various reactions, such as the oxidation of the thiol group. nih.govgoogle.com A typical computational study would involve identifying the structures of the reactants (e.g., the furan and an oxidizing agent like hydrogen peroxide) and the products (e.g., the corresponding sulfenic acid). nih.gov Advanced algorithms are then used to locate the transition state structure—the molecular configuration at the peak of the energy barrier between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. Such studies can distinguish between different possible mechanisms, for example, by comparing the activation energies of competing pathways. researchgate.net

Solvent Effects on the Reactivity and Conformation of this compound

Chemical reactions are most often carried out in a solvent, which can have a profound impact on molecular conformation, stability, and reactivity. Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is one of the most common and effective implicit solvation methods. wikipedia.orgq-chem.comresearchgate.netresearchgate.net

Applying a PCM calculation to this compound would allow for the study of its properties in different environments, such as water (a polar, protic solvent) versus hexane (B92381) (a nonpolar solvent). rsc.org For example, a polar solvent would be expected to stabilize conformations with larger dipole moments. It could also significantly alter the energy barrier of a reaction by preferentially stabilizing a charged transition state relative to the neutral reactants. The tautomeric equilibrium between different forms can also be highly dependent on the solvent environment. researchgate.net These calculations are crucial for bridging the gap between theoretical predictions made in the gas phase and behavior observed in real-world laboratory conditions.

Molecular Dynamics Simulations for Dynamic Behavior of this compound in Various Environments

Currently, there are no publicly available research articles or datasets detailing molecular dynamics (MD) simulations specifically for this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments (e.g., in aqueous solutions, organic solvents, or at interfaces), this type of investigation has not been reported for this particular compound.

Computational studies, including MD simulations, have been performed on structurally related furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) to analyze their structure, dynamics, and hydrogen bonding in aqueous solutions under various conditions. nih.gov However, these findings cannot be directly extrapolated to this compound due to the presence of the distinct mercaptomethyl and carboxylic acid functional groups, which would significantly alter its intermolecular interactions and dynamic properties.

Without specific studies, it is not possible to provide data on parameters such as solvation free energies, diffusion coefficients, or conformational changes for this compound in various environments.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Mercaptomethyl Furan 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For 5-(Mercaptomethyl)furan-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete structural assignment.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, being in a heteroaromatic system, would appear in the downfield region. The proton on C3 is anticipated to be a doublet, coupled to the proton on C4, and vice versa. The methylene (B1212753) protons of the mercaptomethyl group would likely appear as a singlet, though coupling to the thiol proton could be observed under certain conditions. The thiol proton itself is often a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The acidic proton of the carboxylic acid group is also expected to be a broad singlet, typically at a very downfield chemical shift.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the carboxylic acid group will be the most deshielded. The furan ring carbons will have characteristic chemical shifts, with the carbons attached to the electron-withdrawing carboxylic acid group and the oxygen atom being the most downfield. The methylene carbon of the mercaptomethyl group will appear in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~7.2-7.4 | d | ~3.5 |

| H4 | ~6.4-6.6 | d | ~3.5 |

| CH₂ | ~3.8-4.0 | s | - |

| SH | ~1.5-2.5 | br s | - |

| COOH | ~12.0-13.0 | br s | - |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~145-150 |

| C3 | ~120-125 |

| C4 | ~110-115 |

| C5 | ~155-160 |

| CH₂ | ~25-30 |

| COOH | ~160-165 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the furan ring protons H3 and H4, confirming their scalar coupling and thus their adjacent positions on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbons. This would definitively link the furan proton signals to their corresponding carbon signals (H3 to C3, H4 to C4) and the methylene protons to the mercaptomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The methylene protons (CH₂) showing correlations to the adjacent furan ring carbons (C4 and C5).

The furan proton H4 showing a correlation to the carboxylic carbon (COOH).

The furan proton H3 showing correlations to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For a relatively rigid molecule like this, NOESY could show correlations between the methylene protons and the furan proton at C4, confirming their close spatial relationship.

Advanced NMR Experiments for Dynamic Processes and Solvent Interactions

Advanced NMR experiments could be employed to study dynamic processes such as the rate of exchange of the thiol and carboxylic acid protons. By varying the temperature, it is possible to observe changes in the line shape of these signals, providing information about the kinetics of proton exchange. Furthermore, changing the solvent can lead to shifts in the proton and carbon signals, offering insights into solvent-solute interactions, particularly hydrogen bonding involving the carboxylic acid and thiol groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For a polar molecule like this compound, Electrospray Ionization (ESI) would be the preferred ionization method. In negative ion mode, ESI would readily deprotonate the carboxylic acid, yielding a prominent [M-H]⁻ ion. In positive ion mode, protonation could occur, although it is generally less favored for carboxylic acids. Atmospheric Pressure Chemical Ionization (APCI) could also be used, potentially leading to more fragmentation in the source. HRMS analysis of the molecular ion would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₆O₃S).

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide detailed structural information by inducing fragmentation and analyzing the resulting daughter ions. The fragmentation of furan derivatives is influenced by the substituents on the ring. nih.gov For carboxylic acids, common fragmentation pathways include the loss of water and carbon dioxide. libretexts.org

Predicted Fragmentation Pathways for this compound in Negative Ion Mode (MS/MS of [M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 157.0014 | 113.0120 | CO₂ (43.9894) | [M-H-CO₂]⁻ |

| 157.0014 | 139.0008 | H₂O (18.0006) | [M-H-H₂O]⁻ |

| 157.0014 | 124.9857 | SH (32.0157) | [M-H-SH]⁻ |

| 113.0120 | 81.0124 | S (31.9996) | [M-H-CO₂-S]⁻ |

These predicted fragmentation patterns, in conjunction with the precise mass measurements from HRMS, would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry Studies

The analysis of the vibrational spectra of furan and its derivatives has been a subject of extensive study. researchgate.netglobalresearchonline.net The furan ring itself has characteristic stretching and bending vibrations. The C-H stretching vibrations of the furan ring are typically observed in the 3100-3250 cm⁻¹ region. globalresearchonline.net The C=C ring stretching vibrations usually appear between 1414-1033 cm⁻¹. globalresearchonline.net

The carboxylic acid group introduces several distinct and strong absorption bands. The O-H stretching of the hydrogen-bonded dimer form typically appears as a very broad band in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, expected to be in the region of 1680-1710 cm⁻¹ for aromatic carboxylic acids. researchgate.net

The mercaptomethyl group (-CH₂SH) contributes its own characteristic vibrations. The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is also generally weak and falls in the 600-700 cm⁻¹ range. The CH₂ group will exhibit stretching and bending modes.

By combining IR and Raman spectroscopy, a more complete picture of the vibrational modes can be obtained due to their different selection rules. While no specific spectra for this compound are readily available, the expected key vibrational frequencies can be tabulated based on data from analogous compounds like 2-furoic acid, furan derivatives, and thiols. researchgate.netnih.goviosrjournals.orgnih.govwikipedia.org

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | IR |

| Furan Ring | C-H stretch | 3100-3250 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1680-1710 | IR (strong) |

| Furan Ring | C=C stretch | 1400-1600 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1200-1300 | IR |

| Mercaptomethyl | S-H stretch | 2550-2600 | IR (weak), Raman (strong) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects in this compound

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The this compound molecule contains a furan ring conjugated with a carboxylic acid group, which gives rise to characteristic UV absorptions.

The furan ring itself is an aromatic heterocycle that exhibits π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents on the ring. chemicalpapers.com Electron-withdrawing groups like the carboxylic acid at the C2 position extend the conjugation, typically leading to a bathochromic (red) shift compared to unsubstituted furan. For instance, 2-furonitrile (B73164) shows an absorption maximum at 242 nm, which is shifted to longer wavelengths upon further substitution that extends the conjugated system. chemicalpapers.com A structurally similar compound, 5-Hydroxymethyl-2-furancarboxylic acid, exhibits a λ_max at 254 nm. caymanchem.com

The mercaptomethyl group at the C5 position is not directly conjugated with the carboxylic acid through the furan ring's π-system. However, as a substituent, it can influence the electronic properties of the furan ring through inductive effects or potential hyperconjugation, which may cause minor shifts in the absorption maxima. The sulfur atom's lone pairs could potentially participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* transitions.

Based on data from related furan derivatives, the primary π → π* transition for this compound is expected to occur in the range of 250-300 nm.

Table 2: Expected UV-Visible Absorption Data for Furan Derivatives

| Compound | Substituents | Expected λ_max (nm) | Solvent |

|---|---|---|---|

| 2-Furonitrile | -CN at C2 | 242 | Dioxan chemicalpapers.com |

| 5-Phenyl-2-furonitrile | -CN at C2, -Ph at C5 | 294 | Dioxan chemicalpapers.com |

| 5-Hydroxymethyl-2-furancarboxylic acid | -COOH at C2, -CH₂OH at C5 | 254 | Not Specified caymanchem.com |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural proof for this compound, yielding accurate data on bond lengths, bond angles, and torsional angles.

For a related compound, 5-(Hydroxymethyl)furan-2-carboxylic acid, X-ray diffraction analysis revealed that the furan ring is nearly coplanar with the carboxyl group. nih.gov In the solid state, carboxylic acids typically form hydrogen-bonded dimers. It is highly probable that this compound would also exhibit this dimeric structure through intermolecular O-H···O hydrogen bonds between the carboxyl groups of two molecules.

X-ray crystallography is also instrumental in characterizing co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. Co-crystallization of this compound with other molecules, such as pharmaceutically active ingredients or other organic compounds, could be investigated to modify its physicochemical properties. The resulting crystal structures would reveal the specific intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the formation of the co-crystal.

Table 3: Representative Crystallographic Data for a Related Furan Derivative

| Parameter | 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov |

|---|---|

| Chemical Formula | C₆H₆O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.838 |

| b (Å) | 7.2601 |

| c (Å) | 15.526 |

| Key Feature | Furan ring and carboxyl group are nearly coplanar. |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Characterization of Chiral Derivatives

While this compound itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives. For instance, reactions at the carboxylic acid or thiol functional groups, or substitution on the methylene bridge, could introduce a stereocenter. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An observed CD spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer and is highly sensitive to the molecule's three-dimensional structure. The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the stereocenters. nih.gov

For chiral derivatives of this compound, the furan chromophore, which absorbs in the UV region, would be perturbed by the chiral center. This would result in measurable CD signals corresponding to the electronic transitions of the furoic acid moiety. The relationship between the sign of the Cotton effect and the absolute configuration can sometimes be established through empirical rules or by comparison with theoretical calculations. nih.govnih.gov

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information. Together, CD and ORD are powerful, non-destructive techniques for determining the enantiomeric purity and absolute configuration of chiral derivatives of this compound.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Furonitrile |

| 5-Phenyl-2-furonitrile |

| 5-Hydroxymethyl-2-furancarboxylic acid |

| 2-Furoic acid |

Applications and Derivatization Strategies for 5 Mercaptomethyl Furan 2 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Role of 5-(Mercaptomethyl)furan-2-carboxylic acid in Polymer Chemistry

This compound is a bifunctional monomer derived from renewable resources, possessing a unique combination of a thiol group and a carboxylic acid group on a furan (B31954) ring. This structure allows it to serve multiple roles in polymer chemistry, from a primary building block in polymerization reactions to a specialized agent for cross-linking and surface modification. Its furan core, derived from biomass, positions it as a key player in the development of sustainable polymers. core.ac.ukresearchgate.net

Monomer for Polymerization Reactions (e.g., thiol-ene click chemistry, esterification polymerization)

The dual functionality of this compound allows it to participate in several types of polymerization reactions.

Thiol-Ene Click Chemistry: The mercaptomethyl group (-CH₂SH) is a thiol, which can readily participate in thiol-ene "click" reactions. This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an "ene"). polito.itnih.gov While the furan ring itself is not an "ene" in this context, this compound can be reacted with other monomers that possess alkene functionalities. This process is characterized by high efficiency, high conversion rates, and the absence of oxygen inhibition, making it ideal for creating specialized polymers and coatings under mild conditions, often initiated by UV light. researchgate.netresearchgate.net For instance, it can be reacted with di- or multi-functional ene-containing compounds to form cross-linked poly(thioether) networks.

Esterification Polymerization: The carboxylic acid group (-COOH) on the furan ring enables the molecule to undergo esterification polymerization. This is a type of step-growth polycondensation where the carboxylic acid reacts with an alcohol (typically a diol) to form a polyester (B1180765). Furan-based polyesters, such as those derived from the related monomer 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). core.ac.ukresearchgate.net When this compound is used in esterification polymerization with a diol, it results in a polyester with pendant mercaptomethyl groups along the polymer backbone. These pendant thiol groups remain available for subsequent modification or cross-linking reactions.

The table below summarizes the potential polymerization reactions involving this monomer.

| Polymerization Type | Reactive Group | Co-monomer Requirement | Resulting Polymer Type | Key Features |

| Thiol-Ene Click Chemistry | Mercaptomethyl (-SH) | Monomer with at least two alkene ("ene") groups | Poly(thioether) | High efficiency, rapid curing (UV), mild conditions. researchgate.net |

| Esterification Polymerization | Carboxylic Acid (-COOH) | Monomer with at least two alcohol (-OH) groups (a diol) | Polyester | Creates polymers with pendant functional thiol groups. globethesis.com |

Cross-linking Agent in Polymer Networks and Hydrogels

The bifunctional nature of this compound makes it an excellent candidate for a cross-linking agent, which is a molecule used to form chemical bridges between polymer chains, creating a three-dimensional network. This is crucial for enhancing the mechanical properties of materials and for the formation of hydrogels.

The cross-linking can be achieved in two primary ways:

Sequential Reaction: A polymer can first be synthesized using one of the functional groups (e.g., forming a polyester via the carboxylic acid). The remaining pendant thiol groups can then be reacted in a second step (e.g., via oxidation to form disulfide bonds or through a thiol-ene reaction with an added ene-functionalized molecule) to cross-link the polymer chains.

Concurrent Reaction: In a system containing other monomers, both the thiol and carboxylic acid groups can react simultaneously but orthogonally (i.e., without interfering with each other) to form a network. For example, in a mixture with a diol and a diene, the carboxylic acid can form ester links while the thiol forms thioether links, leading to a complex, cross-linked structure.

This ability to form robust networks is particularly valuable in the synthesis of hydrogels, which are water-swollen polymer networks used in biomedical applications.

Surface Modification of Polymeric Materials

Modifying the surface of a polymer is often necessary to improve properties like adhesion, wettability, or biocompatibility without altering the bulk characteristics of the material. scitechnol.comnih.govnih.gov this compound is well-suited for this purpose due to its distinct functional groups.

The thiol group is known for its ability to form strong bonds with the surfaces of noble metals (like gold) and to react with various surface functionalities through covalent bonding. nih.gov The carboxylic acid group can be used to attach the molecule to surfaces rich in hydroxyl or amine groups.

Methods for surface modification using this compound include:

Grafting to: The molecule can be attached to a pre-existing polymer surface that has been functionalized with reactive groups.

Grafting from: The molecule can be first anchored to a surface, and then polymer chains can be grown from it using its other functional group. For example, the carboxylic acid could anchor the molecule to a substrate, and the thiol group could then initiate a surface-initiated thiol-ene polymerization.

This surface modification can be used to introduce new properties to a material, such as making a hydrophobic surface more hydrophilic or adding specific binding sites for biological molecules. nih.gov

This compound as a Ligand in Coordination Chemistry

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The unique arrangement of sulfur and oxygen donor atoms in this compound makes it a versatile ligand for coordinating with a wide range of metal ions.

Chelation of Transition Metals and Main Group Elements

Chelation is the process where a single ligand binds to a central metal ion at two or more points. This compound can act as a chelating agent through several potential coordination modes:

The carboxylate group (-COO⁻) can bind to a metal in a monodentate (one oxygen) or bidentate (both oxygens) fashion.